molecular formula C19H17ClN2O2 B4840688 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine

1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine

Cat. No. B4840688
M. Wt: 340.8 g/mol
InChI Key: QTVIGFWCKYZSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine, also known as BZP, is a psychoactive drug that belongs to the class of piperazines. It has been used as a recreational drug due to its stimulant effects on the central nervous system. However, in recent years, BZP has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine acts as a serotonin and dopamine receptor agonist, which leads to the release of these neurotransmitters in the brain. This results in increased alertness, arousal, and euphoria. 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine also inhibits the reuptake of dopamine, which prolongs its activity in the brain. Additionally, 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine modulates the activity of gamma-aminobutyric acid (GABA) and glutamate, which are neurotransmitters involved in anxiety and mood regulation.
Biochemical and Physiological Effects:
1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes pupil dilation and muscle tension. 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine has been found to increase the release of cortisol, a stress hormone, in animal models. However, the long-term effects of 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine on the brain and other organs are still unknown.

Advantages and Limitations for Lab Experiments

1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine has a well-defined mechanism of action, which makes it a useful tool for studying the neurochemical basis of behavior. However, 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine also has some limitations. It has a narrow therapeutic window, which means that even small variations in dosage can lead to toxic effects. Moreover, 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine has a short half-life, which limits its usefulness in long-term studies.

Future Directions

There are several future directions for research on 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine. One area of interest is the development of 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine analogs with improved therapeutic properties. Another area of research is the investigation of the long-term effects of 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine on the brain and other organs. Moreover, the use of 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine as a research tool for studying the neurochemical basis of behavior and the development of new treatments for neurological and psychiatric disorders is an exciting area of research.

Scientific Research Applications

1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and pharmacology. It has been found to have anxiolytic, antidepressant, and analgesic properties. 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine has also been shown to improve cognitive function and memory retention in animal models. Moreover, 1-(1-benzofuran-2-ylcarbonyl)-4-(3-chlorophenyl)piperazine has been investigated for its potential use in the treatment of Parkinson's disease, as it can act as a dopamine agonist.

properties

IUPAC Name

1-benzofuran-2-yl-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c20-15-5-3-6-16(13-15)21-8-10-22(11-9-21)19(23)18-12-14-4-1-2-7-17(14)24-18/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVIGFWCKYZSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-2-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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